Topological Polar Surface Area Increase Versus Des-Nitro Analog
Insertion of the nitro group ortho to the secondary amine dramatically expands the TPSA. N-(2‑chloro‑6‑nitrophenyl)propane-1,3‑diamine (target compound free base) exhibits a TPSA of 81.19 Ų . In contrast, the des‑nitro analog N-(2‑chlorophenyl)propane-1,3‑diamine (CAS 24732-09-0) possesses a TPSA of only 38.05 Ų [1]. This difference of +43.14 Ų is significant: it exceeds the typical TPSA threshold of 60 Ų used to predict blood‑brain barrier penetration and passive oral absorption, meaning the two analogs belong to different permeability categories [2]. For a procurement decision, the target compound is the preferred choice when a higher degree of water solubility and a lower membrane permeability are required, whereas the des‑nitro analog is more suitable for CNS penetration.
Δ +43.14 Ų (+113%)
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 81.19 Ų |
| Comparator Or Baseline | N-(2-chlorophenyl)propane-1,3-diamine (CAS 24732-09-0): 38.05 Ų |
| Quantified Difference | +43.14 Ų (113% increase) |
| Conditions | Computed by Chemscene (target) and Cactvs/PubChem (comparator); free-base forms. |
Why This Matters
TPSA is a direct predictor of aqueous solubility and passive membrane permeability; a 113% TPSA increase categorically separates the absorption and distribution profiles of these two compounds.
- [1] PubChem Compound Summary for CID 12149531. Topological Polar Surface Area = 38.05 Ų. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. View Source
